molecular formula C6H7N3O2 B1265557 3,5-Diaminonitrobenzene CAS No. 5042-55-7

3,5-Diaminonitrobenzene

Cat. No. B1265557
CAS RN: 5042-55-7
M. Wt: 153.14 g/mol
InChI Key: DFWXYHZQNLIBLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 3,5-diaminonitrobenzene involves multiple steps, including nitration, nucleophilic substitution, and diazo-reaction processes. A study by Hui (2003) detailed the synthesis of dichloronitrobenzene, which shares a part of the synthetic route with 3,5-diaminonitrobenzene, demonstrating the complexity and the factors affecting the yield such as reaction temperature, time, and catalysts (Hui, 2003).

Molecular Structure Analysis

The molecular structure of 3,5-diaminonitrobenzene and its derivatives is crucial for understanding its chemical behavior and properties. Studies on related compounds reveal the importance of hydrogen bonding in determining the structural configuration. Glidewell et al. (2001) discussed the hydrogen bonding in substituted nitroanilines, providing insights into the molecular networks formed by these compounds (Glidewell et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving 3,5-diaminonitrobenzene derivatives highlight the compound's reactivity and potential for further chemical manipulation. The vicarious nucleophilic substitution reaction detailed by Rozhkov et al. (2003) for the amination of dinitrobenzenes showcases the types of chemical transformations that these compounds can undergo, emphasizing their versatility (Rozhkov et al., 2003).

Physical Properties Analysis

Understanding the physical properties of 3,5-diaminonitrobenzene, such as melting point, density, and solubility, is essential for its practical applications. Although specific studies on 3,5-diaminonitrobenzene were not found, research on closely related compounds provides valuable context. For example, the structural change under high pressure studied by Kohno et al. (2009) for 1,3-diamino-2,4,6-trinitrobenzene offers insights into how physical conditions can affect the properties of nitrobenzene derivatives (Kohno et al., 2009).

Chemical Properties Analysis

The chemical properties of 3,5-diaminonitrobenzene, including its reactivity with various chemical agents and conditions, are crucial for its application in synthesis and manufacturing. The study on the direct amination of dinitrobenzenes by Rozhkov et al. (2003) is particularly relevant, as it sheds light on the compound's chemical behavior and potential for creating new derivatives (Rozhkov et al., 2003).

Scientific Research Applications

Chemical Synthesis and Intermediate Use

3,5-Diaminonitrobenzene and its derivatives are primarily used as intermediates in the manufacture of various products. For instance, compounds like 3,5-Dichloronitrobenzene are utilized in the production of dyes, phyto-sanitary products, and drug products. The molecular structure of these compounds, characterized by the coplanarity of the NO2 plane and the benzene ring plane, plays a crucial role in their chemical behavior and applications (Bhar et al., 1995).

Hydrogen Bonding and Crystal Structure

The study of hydrogen bonding in nitroaniline derivatives, including 1,3-diamino-4-nitrobenzene, reveals the formation of intricate net structures due to N-H⋯O hydrogen bonds. These structures are significant for understanding the crystalline forms of these compounds, which directly impact their chemical properties and potential applications (Glidewell et al., 2001).

Developing Heat-resistant Explosives

A recent breakthrough in the synthesis of a new isomer of diaminotrinitrobenzene demonstrates the potential for creating heat-resistant explosives. This development is crucial for applications where thermal stability is essential. The thermal decomposition of these compounds begins around 230 °C, making them ideal for use in environments with high-temperature conditions (Siri & Braunstein, 2005).

Azo Coupling Reactions

In chemical reactions, particularly azo coupling reactions, 3,5-Diaminonitrobenzene derivatives play a vital role. These reactions are fundamental in dye manufacturing and understanding tautomeric issues in chemical compounds. The reaction behaviors of these compounds, under various conditions, provide valuable insights into the chemical processes involved (Micheletti et al., 2017).

Synthesis of Quinoxalines

Diaminonitrobenzenes, including 3,5-Diaminonitrobenzene, have been observed to convert into 6-aminoquinoxalines under specific conditions. This conversion process is noteworthy for the synthesis of quinoxalines, a class of compounds with various applications in chemical research and industry (Bil & Corbett, 1981).

Biofield Energy Treatment Studies

Studies involving biofield energy treatment of chloronitrobenzenes, closely related to diaminonitrobenzenes, have shown significant impacts on their physical, thermal, and spectral properties. This alternative treatment strategy could influence the use of these compounds as intermediates in various industries and their environmental impact (Trivedi et al., 2015).

Electrochemical Applications

Electrochemical studies involving dopamine derivatives of 3,5-Diaminonitrobenzene indicate potential applications in electrochemical investigations. The study of the redox response of these compounds contributes to the understanding of their behavior in electrochemical systems (Mallakpour et al., 2011).

Synthesis of Polyimides

The synthesis of polyimides derived from phthalonitrile-containing diamines, including derivatives of 3,5-Diaminonitrobenzene, is essential for developing materials with enhanced thermal properties and organosolubility. These materials find applications in various fields, including aerospace and electronics (Zeng, Zou, & Yang, 2014).

Safety And Hazards

When handling 3,5-Diaminonitrobenzene, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental ingestion or inhalation, seek immediate medical attention .

properties

IUPAC Name

5-nitrobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWXYHZQNLIBLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063687
Record name 1,3-Benzenediamine, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diaminonitrobenzene

CAS RN

5042-55-7
Record name 5-Nitro-1,3-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5042-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-1,3-benzenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005042557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Diaminonitrobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166388
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Diaminonitrobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Benzenediamine, 5-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Benzenediamine, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitrobenzene-1,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.398
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-NITRO-M-PHENYLENEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O8F5J46MV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-NITRO-1,3-BENZENEDIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6244
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Diaminonitrobenzene
Reactant of Route 2
3,5-Diaminonitrobenzene
Reactant of Route 3
Reactant of Route 3
3,5-Diaminonitrobenzene
Reactant of Route 4
3,5-Diaminonitrobenzene
Reactant of Route 5
3,5-Diaminonitrobenzene
Reactant of Route 6
Reactant of Route 6
3,5-Diaminonitrobenzene

Citations

For This Compound
11
Citations
WR Mitchell, WH Dennis, EP Burrows - AD A116651, US Army Medical …, 1982 - apps.dtic.mil
The microbial degradation of 1, 3-dinitrobenzene was complete or near complete in Tennessee River water but not in all other environmental water sources tested. Microorganisms from …
Number of citations: 11 apps.dtic.mil
MEK Kraeling, G Reddy… - Journal of Applied …, 1998 - Wiley Online Library
The percutaneous absorption of 1,3,5‐trinitrobenzene (TNB) was studied in viable skin from hairless guinea pigs (HGP), Fischer 344 rats and humans. Skin was dermatomed and …
Y Ran, M Moursy, RC Hider, A Cilibrizzi - International Journal of …, 2023 - mdpi.com
An aromatic substrate for hydroxylation by hydroxyl radicals ( • OH) was investigated. The probe, N,N’-(5-nitro-1,3-phenylene)-bis-glutaramide, and its hydroxylated product do not bind …
Number of citations: 2 www.mdpi.com
S Singh, RC Hider - Analytical biochemistry, 1988 - Elsevier
An aromatic substrate for hydroxylation by • OH radicals has been synthesized. Neither the substrate nor its hydroxylated product binds either iron(III) or iron(II). A spectrophotometric …
Number of citations: 84 www.sciencedirect.com
D Kočar, M Strlič, J Kolar, B Pihlar - Analytical and bioanalytical chemistry, 2002 - Springer
A new chromatographic method for determination of hydroperoxides in cellulose is described, whereby the sample is dispersed in phosphate buffer solution (pH 7) of FeCl 3 , EDTA and …
Number of citations: 15 link.springer.com
KM Snader, LW Chakrin, RD Cramer III… - Journal of Medicinal …, 1979 - ACS Publications
Condensation of 3, 5-diacylpyrantriones with various aromatic amines gave a new class of potent, orally active, antiallergic compounds, the 3-[(arylamino) ethylidene]-5-acylpyrantriones…
Number of citations: 7 pubs.acs.org
RJ Abraham, DB Macdonald… - Journal of the American …, 1968 - ACS Publications
A breakdown of the meta and para FF couplings in fluorobenzenes on the basis of additive substituent contributions enables both the magnitude andsign of any such FF coupling to be …
Number of citations: 67 pubs.acs.org
TV Reddy… - 1997 - apps.dtic.mil
The ability of TNB, DNB and tetryl, to form abducts in rats was investigated using 14C labeled compounds. Our results showed that all three test chemicalsTNB, DNB and tetryl were able …
Number of citations: 3 apps.dtic.mil
KR Naqvi - 2014 - etheses.whiterose.ac.uk
The objective of this Ph.D project was to study the role of transition metal ions in oxidative hair colouring. Model systems corresponding to real-life hair colouring conditions were …
Number of citations: 3 etheses.whiterose.ac.uk
AR Forrester, JL Wardell - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter describes the “monohydroxy derivatives of benzene.” The term “phenol” is applied generally to all derivatives of benzene and its homologs having …
Number of citations: 6 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.